(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide
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Overview
Description
(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thieno[3,4-d]thiazole ring system
Preparation Methods
The synthesis of (Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-d]thiazole ring: This can be achieved by reacting appropriate thioamide and α-haloketone precursors under specific conditions.
Introduction of the allyl group: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.
Formation of the butyramide moiety: This step involves the reaction of the intermediate compound with butyric anhydride or butyryl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or other substituents can be replaced by different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This interaction involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide can be compared with other thiazolidinone derivatives, such as:
(Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound has a similar thiazolidinone core but differs in the substituents attached to the ring.
4-(6,7-dihydro-5H-indeno[5,6-d]thiazol-2-yl)benzene-1,3-diol: Another thiazolidinone derivative with different substituents, showing distinct biological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N2O3S2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide |
InChI |
InChI=1S/C12H18N2O3S2/c1-3-5-11(15)13-12-14(6-4-2)9-7-19(16,17)8-10(9)18-12/h4,9-10H,2-3,5-8H2,1H3 |
InChI Key |
XMTQMOBJTDTIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC=C |
Origin of Product |
United States |
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